molecular formula C8H13Br B2360310 3-(Bromomethyl)bicyclo[4.1.0]heptane CAS No. 1936230-03-3

3-(Bromomethyl)bicyclo[4.1.0]heptane

Cat. No.: B2360310
CAS No.: 1936230-03-3
M. Wt: 189.096
InChI Key: FIQSEPYBWIUITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)bicyclo[4.1.0]heptane is an organic compound that belongs to the bicyclic compounds family. . It is characterized by its unique bicyclic structure, which consists of a seven-membered ring fused to a three-membered ring, with a bromomethyl group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)bicyclo[4.1.0]heptane typically involves the bromination of bicyclo[4.1.0]heptane. One common method is the reaction of bicyclo[4.1.0]heptane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)bicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the bromomethyl group can be eliminated to form a double bond, resulting in the formation of bicyclo[4.1.0]hept-3-ene.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents.

    Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.

    Elimination: Formation of bicyclo[4.1.0]hept-3-ene.

    Oxidation: Formation of corresponding alcohols or carboxylic acids.

Scientific Research Applications

3-(Bromomethyl)bicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms involving bicyclic compounds.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)bicyclo[4.1.0]heptane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the bromide ion. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

3-(Bromomethyl)bicyclo[4.1.0]heptane can be compared with other similar compounds such as:

    Bicyclo[4.1.0]heptane: The parent compound without the bromomethyl group.

    3-(Chloromethyl)bicyclo[4.1.0]heptane: Similar structure with a chloromethyl group instead of a bromomethyl group.

    3-(Hydroxymethyl)bicyclo[4.1.0]heptane: Similar structure with a hydroxymethyl group instead of a bromomethyl group.

The uniqueness of this compound lies in its reactivity due to the presence of the bromomethyl group, which makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(bromomethyl)bicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-5-6-1-2-7-4-8(7)3-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQSEPYBWIUITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2CC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936230-03-3
Record name 3-(bromomethyl)bicyclo[4.1.0]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.